Cas no 204065-88-3 (N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine)
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
- N-(4-bromophenyl)-N-phenyl-2-Naphthalenamine
- N-(4-Bromophenyl)-N-phenylphthalen-2-amine
- LogP
- 204065-88-3
- DB-050436
- DTXSID90630416
- SCHEMBL26107
- N-4-bromophenyl-N-naphthalen-2-ylaniline
- AKOS015899601
- A846246
-
- Inchi: 1S/C22H16BrN/c23-19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16H
- InChI Key: WTGFXTRZOVCMTM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 373.04668
- Monoisotopic Mass: 373.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.381
- PSA: 3.24
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005993-1g |
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine |
204065-88-3 | 95% | 1g |
$549.44 | 2023-09-02 | |
| Chemenu | CM141697-1g |
N-(4-bromophenyl)-N-phenylnaphthalen-2-amine |
204065-88-3 | 95% | 1g |
$632 | 2021-08-05 | |
| Ambeed | A231316-1g |
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine |
204065-88-3 | 95+% | 1g |
$533.0 | 2024-07-28 | |
| Chemenu | CM141697-1g |
N-(4-bromophenyl)-N-phenylnaphthalen-2-amine |
204065-88-3 | 95% | 1g |
$*** | 2023-03-30 |
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine Suppliers
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine (CAS No. 204065-88-3): An Overview of Its Structure, Properties, and Applications
N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine (CAS No. 204065-88-3) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its unique molecular structure, exhibits a range of interesting properties that make it a valuable candidate for various applications, including pharmaceuticals and advanced materials.
The chemical structure of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine consists of a naphthalene ring system substituted with an amine group and two phenyl rings, one of which is brominated. The bromine atom at the para position of one phenyl ring adds to the compound's versatility and reactivity, making it a useful intermediate in synthetic chemistry. The presence of the naphthalene ring system contributes to its aromaticity and electronic properties, which are crucial for its potential applications.
In terms of physical properties, N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine is typically a solid at room temperature with a melting point ranging from 150°C to 160°C. It is insoluble in water but soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF). These solubility characteristics make it suitable for various synthetic reactions and material processing techniques.
Recent research has focused on the potential biological activities of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine. Studies have shown that this compound exhibits moderate to strong activity against certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the disruption of cellular signaling pathways and the induction of apoptosis. These findings have sparked interest in exploring its potential as a lead compound for the development of novel anticancer drugs.
Moreover, the unique electronic properties of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine have led to its investigation in the field of organic electronics. Researchers have explored its use as a dopant or active material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune its electronic properties through chemical modifications makes it a promising candidate for these applications.
In addition to its biological and electronic applications, N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine has also been studied for its potential use as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has been leveraged in the synthesis of metallopolymers and metallo-supramolecular assemblies. These complexes exhibit interesting optical and magnetic properties, which could be exploited in sensing and catalytic applications.
The synthesis of N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine can be achieved through several routes, depending on the desired purity and scale. One common approach involves the reaction of 2-naphthylamine with 4-bromobenzoyl chloride followed by reduction with sodium borohydride. This method yields high-purity product with good yield and selectivity. Alternative synthetic strategies include transition-metal-catalyzed coupling reactions and electrophilic aromatic substitution reactions.
In conclusion, N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine (CAS No. 204065-88-3) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and coordination chemistry. Its unique molecular structure and properties make it an attractive target for further research and development. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is likely to play an increasingly important role in various scientific disciplines.
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